3-Bromo-N-(2-(methylsulfonyl)ethyl)benzamide
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Overview
Description
3-Bromo-N-(2-(methylsulfonyl)ethyl)benzamide is a chemical compound characterized by its bromine and methylsulfonyl functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(2-(methylsulfonyl)ethyl)benzamide typically involves the bromination of N-(2-(methylsulfonyl)ethyl)benzamide. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the bromination reaction.
Types of Reactions:
Oxidation: The bromine atom in the compound can be oxidized to form a bromate ion.
Reduction: The bromine atom can be reduced to form bromide ions.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are used.
Major Products Formed:
Oxidation: Bromate ions (BrO3-)
Reduction: Bromide ions (Br-)
Substitution: Hydroxybenzamide or aminobenzamide derivatives
Scientific Research Applications
3-Bromo-N-(2-(methylsulfonyl)ethyl)benzamide has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Bromo-N-(2-(methylsulfonyl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the methylsulfonyl group play crucial roles in its biological activity, influencing processes such as enzyme inhibition and receptor binding.
Comparison with Similar Compounds
3-Bromo-5-(methylsulfonyl)pyridine: This compound has a similar structure but differs in the position of the bromine atom.
N-(2-(methylsulfonyl)ethyl)benzamide: This compound lacks the bromine atom, resulting in different chemical properties and reactivity.
Uniqueness: 3-Bromo-N-(2-(methylsulfonyl)ethyl)benzamide is unique due to its combination of bromine and methylsulfonyl groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-N-(2-methylsulfonylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-16(14,15)6-5-12-10(13)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYKXWDHJGMPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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